3-Bromo-6-isopropyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one
Description
Properties
Molecular Formula |
C11H15BrN2O |
|---|---|
Molecular Weight |
271.15 g/mol |
IUPAC Name |
3-bromo-6-propan-2-yl-1,5,7,8-tetrahydro-1,6-naphthyridin-2-one |
InChI |
InChI=1S/C11H15BrN2O/c1-7(2)14-4-3-10-8(6-14)5-9(12)11(15)13-10/h5,7H,3-4,6H2,1-2H3,(H,13,15) |
InChI Key |
NBKYGETUZBQUNS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CCC2=C(C1)C=C(C(=O)N2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-isopropyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one typically involves multi-step organic reactions. A common approach might include:
Starting Material: The synthesis may begin with a suitable naphthyridine precursor.
Bromination: Introduction of the bromine atom at the 3-position can be achieved using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions.
Isopropylation: The isopropyl group can be introduced via alkylation reactions using isopropyl halides in the presence of a base.
Cyclization: Formation of the tetrahydro-1,6-naphthyridin-2(1H)-one ring structure may involve cyclization reactions under acidic or basic conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic routes to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups, potentially leading to different analogs.
Substitution: The bromine atom at the 3-position can be substituted with other nucleophiles, leading to a variety of substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a wide range of derivatives with different functional groups.
Scientific Research Applications
Pharmaceutical Development
Key Intermediate in Drug Synthesis
The compound serves as a crucial intermediate in the synthesis of pharmaceuticals targeting neurological disorders. Its structural features enhance drug efficacy and specificity. For instance, derivatives of naphthyridines have been explored for their potential in treating conditions such as Alzheimer's disease and depression, demonstrating their role as scaffolds for therapeutic agents .
Case Study: Neurological Applications
A study highlighted the synthesis of various naphthyridine derivatives that exhibited significant neuroprotective effects in animal models of neurodegenerative diseases. These compounds showed promise in modulating neurotransmitter systems and reducing oxidative stress .
Biological Research
Mechanisms of Action
3-Bromo-6-isopropyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one is utilized in studying enzyme and receptor interactions. Research indicates that compounds with similar structures can act as ligands for several biological targets, aiding in the understanding of their mechanisms of action .
Interaction Studies
Advanced techniques such as molecular docking and in vitro assays are employed to elucidate the pharmacodynamics of this compound. These studies are crucial for identifying potential therapeutic pathways and optimizing drug design.
Material Science
Development of Advanced Materials
The unique structural properties of this compound make it a candidate for developing advanced materials like polymers and coatings. Its incorporation into material matrices can enhance mechanical properties and thermal stability .
Agricultural Chemistry
Agrochemical Formulation
The compound is explored for its role in formulating agrochemicals. It contributes to developing more effective pesticides and herbicides that are environmentally friendly. Research has shown that naphthyridine derivatives can exhibit herbicidal activity against various weed species while minimizing ecological impact .
Analytical Chemistry
Detection and Quantification
In analytical chemistry, this compound is employed in various techniques for detecting and quantifying other compounds in complex mixtures. Its utility extends to improving the sensitivity and specificity of analytical methods used in chemical analysis .
Data Table: Summary of Applications
| Application Area | Description | Examples/Case Studies |
|---|---|---|
| Pharmaceutical Development | Key intermediate for neurological drugs; enhances efficacy | Neuroprotective naphthyridine derivatives |
| Biological Research | Investigates enzyme/receptor interactions; aids drug design | Molecular docking studies |
| Material Science | Development of polymers/coatings; enhances mechanical properties | Advanced material applications |
| Agricultural Chemistry | Formulation of eco-friendly pesticides/herbicides | Herbicidal activity studies |
| Analytical Chemistry | Detection/quantification in complex mixtures; improves analytical methods | Use in chromatography techniques |
Mechanism of Action
The mechanism of action of 3-Bromo-6-isopropyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one would depend on its specific biological target. It may interact with enzymes, receptors, or other molecular targets, leading to various biological effects. Detailed studies would be required to elucidate the exact pathways involved.
Comparison with Similar Compounds
Halogen-Substituted Derivatives
Key structural analogs differ in halogen type and substitution patterns:
Key Insights :
Alkyl-Substituted Derivatives
Variations in the alkyl group at position 6 influence steric and solubility profiles:
Key Insights :
Thioxo and Thieno-Fused Derivatives
Thiol-containing analogs demonstrate divergent reactivity:
Biological Activity
3-Bromo-6-isopropyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, summarizing various studies and findings related to its pharmacological effects.
- Molecular Formula : C15H18BrN3O
- Molecular Weight : 394.1769 g/mol
- CAS Number : 766525-62-6
Antiviral Activity
Recent studies have highlighted the antiviral properties of compounds structurally similar to this compound. For instance, certain derivatives have shown significant inhibition against HIV-1 integrase with IC50 values in the low micromolar range. The influence of N-substituents on inhibition and antiviral activity has been particularly noted, suggesting that modifications can enhance efficacy against viral targets .
Inhibition of Cyclin-dependent Kinases (CDKs)
Another area of research focuses on the inhibition of cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation. Compounds similar to this compound have demonstrated potent inhibitory activity against CDK2 and CDK9. For example, some derivatives exhibited IC50 values as low as 0.36 µM against CDK2 . This suggests potential applications in cancer therapy by targeting cell proliferation pathways.
Structure-Activity Relationship (SAR)
The biological activity of naphthyridine derivatives often depends on their structural features. Modifications at specific positions can significantly alter their pharmacological profiles. For instance:
- Bromination at the 3-position appears to enhance antiviral activity.
- Isopropyl substitution at the 6-position contributes to improved selectivity towards CDK inhibition.
Study 1: Antiviral Efficacy
In a controlled study examining various naphthyridine derivatives for HIV inhibition, compounds with bromine substitutions showed enhanced activity compared to their non-brominated counterparts. The study concluded that the presence of a bromine atom at the 3-position was critical for maintaining high antiviral efficacy .
Study 2: CDK Inhibition
A series of naphthyridine analogs were tested for their ability to inhibit CDK2 and CDK9 in vitro. The results indicated that modifications leading to increased lipophilicity correlated with higher inhibitory potency. Notably, one compound demonstrated a selectivity index of over 200-fold for CDK2 compared to CDK9 .
Data Table: Summary of Biological Activities
Q & A
Q. What are the common synthetic routes for 3-Bromo-6-isopropyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one?
Synthesis typically involves multi-step reactions starting from bicyclic precursors. A key method includes cyclocondensation of halogenated intermediates with reagents like tert-butoxybis(dimethylamino)methane, followed by bromination. For example, 3-bromo derivatives can be synthesized via aminolysis of chloro intermediates using ammonia in ethanol under reflux . Reaction conditions (e.g., solvent choice, temperature, and catalysts like BF₃ or POCl₃) critically influence yield and purity .
Q. Which analytical techniques are essential for confirming the structure and purity of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and High-Resolution Mass Spectrometry (HRMS) are standard for structural confirmation. Purity is assessed via HPLC or LC-MS. For brominated derivatives, X-ray crystallography may resolve stereochemical ambiguities .
Q. What biological targets are associated with 1,6-naphthyridinone derivatives?
These compounds often target kinases, enzymes, or receptors. For example, 1,6-naphthyridin-2(1H)-one scaffolds show inhibitory activity against protein kinases, as demonstrated in studies using in vitro enzymatic assays and cell-based models .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield during cyclization steps?
Optimizing temperature (e.g., reflux vs. controlled heating) and solvent polarity (dioxane or xylene) is critical. Catalysts like BF₃·Et₂O enhance cyclization efficiency. For brominated derivatives, substituting POCl₃ with PCl₃ reduces side reactions . Kinetic studies under varying conditions (e.g., 20–165°C) can identify optimal parameters .
Q. How do researchers resolve discrepancies in spectroscopic data when characterizing novel derivatives?
Contradictory NMR or MS data may arise from tautomerism or solvate formation. Strategies include:
Q. What methodologies assess the compound’s metabolic stability in preclinical studies?
Use in vitro hepatocyte or microsomal assays to measure intrinsic clearance. LC-MS/MS quantifies parent compound degradation. For in vivo models, radiolabeled analogs (e.g., ¹⁴C-labeled) track pharmacokinetic profiles .
Q. How does modifying the isopropyl group affect the compound’s kinase inhibitory activity?
Structure-Activity Relationship (SAR) studies reveal that bulkier substituents (e.g., isopropyl vs. methyl) enhance target binding affinity but may reduce solubility. Computational docking (e.g., AutoDock Vina) predicts steric and electronic interactions with kinase ATP-binding pockets .
Q. What strategies stabilize 3-Bromo-6-isopropyl derivatives under physiological conditions?
Formulating as hydrochloride salts improves aqueous solubility and stability. Lyophilization or encapsulation in liposomes prevents hydrolysis of the lactam ring .
Q. How can regioselectivity be controlled in substitution reactions of brominated naphthyridinones?
Electrophilic aromatic substitution favors the 3-position due to electron-withdrawing effects of the lactam carbonyl. Directed metalation (e.g., using LDA or TMPZnCl) enables selective functionalization at the 5- or 7-positions .
Q. How should researchers address contradictory reports on synthetic yields?
Reproduce reactions under strictly controlled conditions (e.g., inert atmosphere, anhydrous solvents). Yield discrepancies may arise from trace impurities in reagents (e.g., PCl₅ vs. POCl₃). Systematic DoE (Design of Experiments) identifies critical variables .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
